6-Methylpyridazin-3(2H)-one Hydrobromide

Description

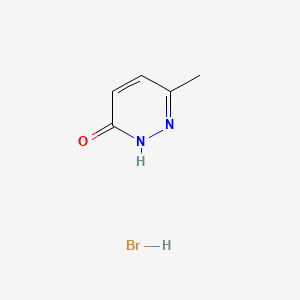

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methyl-1H-pyridazin-6-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.BrH/c1-4-2-3-5(8)7-6-4;/h2-3H,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHDHXORJFGFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C=C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241307 | |

| Record name | 6-Methylpyridazin-3(2H)-one monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94248-99-4 | |

| Record name | 3(2H)-Pyridazinone, 6-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94248-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyridazin-3(2H)-one monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094248994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylpyridazin-3(2H)-one monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridazin-3(2H)-one monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 6-Methylpyridazin-3(2H)-one Derivatives

Abstract

The 6-methylpyridazin-3(2H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Derivatives of this core exhibit a remarkable polypharmacology, engaging with multiple distinct molecular targets to elicit a variety of therapeutic effects. This technical guide provides a comprehensive examination of the primary mechanisms of action associated with these derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into their roles as inhibitors of phosphodiesterases (PDEs) and cyclooxygenases (COX), as well as their modulatory effects on GABAA and formyl peptide receptors. The discussion is grounded in experimental evidence, featuring detailed protocols and quantitative data to provide a robust and actionable understanding of this versatile chemical class.

Introduction: The 6-Methylpyridazin-3(2H)-one Core

The pyridazin-3(2H)-one ring system is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group.[1] The presence of a methyl group at the 6-position provides a key structural feature that has been exploited for the development of compounds with a wide array of pharmacological activities, ranging from cardiovascular and anti-inflammatory to central nervous system effects.[2][3][4] The versatility of this scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its interaction with specific biological targets.[1] This guide will elucidate the key molecular mechanisms that underpin the diverse therapeutic potential of these derivatives.

Primary Mechanism of Action: Phosphodiesterase (PDE) Inhibition

A predominant mechanism of action for many 6-methylpyridazin-3(2H)-one derivatives is the inhibition of phosphodiesterase (PDE) enzymes.[5][6] PDEs are a superfamily of enzymes responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] By inhibiting these enzymes, pyridazinone derivatives prevent the degradation of cAMP and cGMP, leading to their accumulation within the cell and subsequent activation of downstream signaling pathways.[1]

PDE3 Inhibition: Cardiotonic and Vasodilatory Effects

Several pyridazinone derivatives, including those with structural similarities to the 6-methyl core, are potent inhibitors of PDE3, also known as cGMP-inhibited PDE.[5][8] This inhibition is particularly relevant in cardiovascular tissues.

-

In Cardiac Myocytes: Increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban. This results in increased calcium influx and sarcoplasmic reticulum calcium uptake, respectively, leading to a positive inotropic (increased contractility) effect. This makes these compounds valuable as cardiotonic agents for conditions like congestive heart failure.[8][9][10]

-

In Vascular Smooth Muscle: Elevated cAMP levels in vascular smooth muscle cells also activate PKA, which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.[1][11] This contributes to the antihypertensive properties of these compounds.

Signaling Pathway: PDE3 Inhibition

Caption: PDE3 inhibition by 6-methylpyridazin-3(2H)-one derivatives.

PDE4 Inhibition: Anti-Inflammatory Effects

Certain 6-methylpyridazin-3(2H)-one derivatives have been specifically designed and evaluated as inhibitors of PDE4.[7] PDE4 is the predominant isoenzyme in various immune and inflammatory cells, including macrophages, neutrophils, and T-cells.[7]

-

Mechanism: Inhibition of PDE4 in these cells leads to an increase in intracellular cAMP. Elevated cAMP levels activate PKA, which in turn phosphorylates and inactivates pro-inflammatory transcription factors like NF-κB. This leads to a downregulation of pro-inflammatory cytokine and chemokine production, such as TNF-α, IL-6, and various interleukins.[7]

-

Therapeutic Potential: This mechanism makes PDE4-inhibiting pyridazinone derivatives promising candidates for treating inflammatory diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[7]

Secondary Mechanisms of Action

Beyond PDE inhibition, these derivatives interact with other important biological targets.

Cyclooxygenase (COX) Inhibition

A distinct class of 6-substituted 2-alkylpyridazin-3(2H)-ones has demonstrated potent anti-inflammatory and analgesic activity through the inhibition of cyclooxygenase (COX) enzymes, particularly with selectivity for the COX-2 isoenzyme.[2][12]

-

Mechanism: COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2, which is primarily expressed at sites of inflammation, allows for anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[12]

-

Structure-Activity Relationship: Studies have shown that substitutions at the 2- and 6-positions of the pyridazinone ring are crucial for COX-2 selectivity and potency.[12] For example, compounds like 6-benzyl-2-methylpyridazin-3(2H)-one have shown high COX-2 selectivity indices.[12]

GABAA Receptor Modulation

Several pyridazinyl derivatives of gamma-aminobutyric acid (GABA) have been identified as potent and selective antagonists of the GABAA receptor.[13][14][15]

-

Mechanism: The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions to enter the neuron, causing hyperpolarization and inhibiting neuronal firing. Pyridazinyl-GABA derivatives can competitively block the GABA binding site, thereby preventing this inhibitory effect.[14][15]

-

Significance: While antagonist activity can be pro-convulsant, these findings highlight the scaffold's ability to interact with CNS targets.[14] Further chemical modifications could potentially lead to the development of allosteric modulators with therapeutic benefits for anxiety, epilepsy, or sleep disorders.[16]

Formyl Peptide Receptor (FPR) Agonism

A novel class of 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones has been identified as agonists for formyl peptide receptors (FPRs), specifically FPR1 and FPRL1.[17]

-

Mechanism: FPRs are G-protein coupled receptors expressed on phagocytic leukocytes, such as neutrophils. They play a crucial role in the innate immune response by detecting formylated peptides from bacteria and mitochondria from damaged cells. Agonism of these receptors can trigger cellular responses like chemotaxis and calcium mobilization, helping to direct immune cells to sites of infection or injury.[17]

-

Therapeutic Implications: Molecules that selectively stimulate the innate immune response via FPR agonism could be valuable in contexts of immune dysregulation or for combating multi-drug resistant bacterial infections.[17]

Experimental Validation & Protocols

The elucidation of these mechanisms relies on a suite of robust biochemical and cell-based assays.

Protocol: In Vitro PDE Inhibition Assay

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoenzyme.

Objective: To quantify the potency of a 6-methylpyridazin-3(2H)-one derivative as a PDE inhibitor.

Materials:

-

Recombinant human PDE enzyme (e.g., PDE3A, PDE4B)

-

Test compound (solubilized in DMSO)

-

cAMP or cGMP substrate

-

5'-Nucleotidase

-

Phosphate detection reagent (e.g., Malachite Green)

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

96-well microplate

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound (or DMSO for control), and the PDE enzyme.

-

Initiation: Initiate the reaction by adding the cAMP or cGMP substrate. Incubate at 30°C for a specified time (e.g., 15-30 minutes).

-

Termination & Second Reaction: Stop the PDE reaction. Add 5'-nucleotidase to the wells. This enzyme will convert the AMP/GMP product of the first reaction into adenosine/guanosine and inorganic phosphate (Pi). Incubate.

-

Detection: Add the phosphate detection reagent (e.g., Malachite Green) to each well. This reagent will react with the generated Pi to produce a colorimetric signal.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: From Hit to Mechanistic Validation

Caption: A typical workflow for identifying and characterizing the mechanism of action.

Summary of Quantitative Data

The following table summarizes representative inhibitory concentrations for various pyridazinone derivatives, highlighting the potency across different targets.

| Compound Class | Target | Representative IC50 / Activity | Reference |

| 4,5-dihydro-3(2H)pyridazinones | Cardiotonic (PDE3 inhibition implied) | Higher effective response than digoxin | [8][10] |

| 4-(indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Potent inhibition and regulation of cytokines | [7] |

| 6-benzyl-2-methylpyridazin-3(2H)-one | COX-2 | High selectivity index (96); 65% edema inhibition | [12] |

| Pyridazinyl-GABA derivatives (SR 95531) | GABAA Receptor | Ki = 0.15 µM for [3H]GABA displacement | [14] |

| 6-methyl-2,4-disubstituted pyridazinones | FPR1 / FPRL1 Agonist | EC50 = 0.6 µM for chemotaxis | [17] |

Conclusion and Future Directions

The 6-methylpyridazin-3(2H)-one scaffold is a testament to the power of heterocyclic chemistry in generating pharmacologically diverse molecules. The primary mechanisms of action, centered on the inhibition of key enzymes like phosphodiesterases and cyclooxygenases, are well-established and have led to compounds with significant therapeutic potential in cardiovascular and inflammatory diseases.

Emerging research into their effects on ion channels and immune receptors like GABAA and FPRs opens new avenues for drug discovery. Future research should focus on:

-

Improving Isoform Selectivity: Designing derivatives with higher selectivity for specific PDE or COX isoforms to minimize off-target effects.

-

Exploring CNS Applications: Modifying the scaffold to enhance blood-brain barrier penetration and develop novel modulators of GABAergic neurotransmission.

-

Developing Immunomodulators: Optimizing FPR agonists to create novel therapeutics for infectious diseases or immunodeficiencies.

By leveraging a deep understanding of the structure-activity relationships and the underlying mechanisms of action, the 6-methylpyridazin-3(2H)-one core will undoubtedly continue to be a valuable starting point for the development of next-generation therapeutics.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. sarpublication.com [sarpublication.com]

- 4. mdpi.com [mdpi.com]

- 5. jaoc.samipubco.com [jaoc.samipubco.com]

- 6. jaoc.samipubco.com [jaoc.samipubco.com]

- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interactions between three pyridazinyl-GABA derivatives and central GABA and glycine receptors in the rat, an in vivo microiontophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 6-Methylpyridazin-3(2H)-one: An In-depth Technical Guide

Introduction

6-Methylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone family. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including cardiovascular, analgesic, and anti-inflammatory properties. A thorough understanding of the molecular structure and electronic environment of 6-Methylpyridazin-3(2H)-one is paramount for the rational design of novel therapeutic agents. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide an unparalleled view into the atomic-level characteristics of this molecule. This technical guide offers a comprehensive analysis of the 1H NMR, 13C NMR, and IR spectroscopic data of 6-Methylpyridazin-3(2H)-one, intended to serve as a valuable resource for researchers and scientists in the field of drug development and chemical synthesis.

Molecular Structure and Tautomerism

6-Methylpyridazin-3(2H)-one can exist in two tautomeric forms: the lactam form (6-Methylpyridazin-3(2H)-one) and the lactim form (6-Methylpyridazin-3-ol). Spectroscopic evidence overwhelmingly indicates that in most common solvents, the compound predominantly exists in the more stable lactam form, which is the focus of this guide.

An In-depth Technical Guide to the Tautomerism and Structural Analysis of 6-methyl-3(2H)-pyridazinone

Abstract

Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and cardiotonic effects.[1] The biological function of these molecules is intrinsically linked to their structure, particularly the prevalent tautomeric form, which governs their hydrogen bonding capabilities and overall stereoelectronic profile. This guide provides a comprehensive examination of the tautomerism of 6-methyl-3(2H)-pyridazinone, a representative member of this class. We will delve into the theoretical underpinnings of its tautomeric equilibrium, detail the advanced spectroscopic and computational methodologies used for its characterization, and present a validated protocol for its structural analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of pyridazinone chemistry.

Introduction: The Significance of Tautomerism in Pyridazinones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] The presence of a carbonyl group within the ring gives rise to lactam-lactim tautomerism, a dynamic equilibrium between a keto form (the lactam) and an enol form (the lactim).[2]

For 6-methyl-3(2H)-pyridazinone, this equilibrium can be represented as follows:

Caption: Tautomeric equilibrium of 6-methyl-3(2H)-pyridazinone.

While both forms can exist, the keto form of pyridazinones is generally more stable and, therefore, more common.[2] The predominance of one tautomer over the other is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyridazinone ring. Understanding and controlling this equilibrium is paramount in drug development, as the specific tautomer present will dictate the molecule's interaction with its biological target.

Theoretical Framework: Computational Insights into Tautomeric Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the relative stabilities of tautomers. Theoretical studies on the parent pyridazin-3(2H)-one have shown that the direct intramolecular hydrogen transfer from the lactam to the lactim form has a high activation energy.[3][4] However, this energy barrier is significantly lowered in the presence of protic solvents, which can facilitate the proton transfer.[3][4]

DFT calculations at the B3LYP/6-311++G** level of theory have been effectively used to study the tautomerization of pyridazinones.[3][4][5] These studies consistently show that the lactam form is thermodynamically more stable than the lactim form, which aligns with experimental observations.[2]

Experimental Elucidation of Tautomeric Forms

A multi-faceted approach employing various spectroscopic techniques is essential for the unambiguous structural determination of 6-methyl-3(2H)-pyridazinone and the characterization of its dominant tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for identifying the predominant tautomer in solution.

-

¹H NMR: The lactam form will exhibit a characteristic N-H proton signal, typically a broad singlet, which will exchange with D₂O. The chemical shifts of the ring protons and the methyl group will also be indicative of the electronic environment of the keto form. The lactim form, in contrast, would show a sharp O-H proton signal and different chemical shifts for the ring protons due to the aromaticity of the hydroxyl-substituted ring.

-

¹³C NMR: The presence of a carbonyl carbon (C=O) signal in the range of 160-180 ppm is a clear indicator of the lactam form. In the lactim form, this signal would be absent, and instead, a carbon attached to the hydroxyl group (C-OH) would appear at a different chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

-

Lactam Form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹. Additionally, an N-H stretching band, often broad, will be observed around 3200-3400 cm⁻¹.

-

Lactim Form: The C=O stretch would be absent. Instead, a broad O-H stretching band would appear around 3200-3600 cm⁻¹, and a C=N stretching vibration would be observed in the 1600-1650 cm⁻¹ region. Spectral data for 6-methyl-3(2H)-pyridazinone from various databases consistently show a strong carbonyl absorption, supporting the predominance of the lactam form.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, of the two tautomers are expected to differ. The lactam form, with its conjugated system, will have a characteristic absorption maximum. The lactim form, being aromatic, will exhibit a different absorption profile. The UV-Vis spectrum of pyridazine derivatives is typically observed in the 200-380 nm range.[7]

Validated Experimental Protocol for Structural Analysis

The following workflow provides a systematic approach to the structural characterization of 6-methyl-3(2H)-pyridazinone.

Caption: Experimental workflow for tautomer analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Synthesize 6-methyl-3(2H)-pyridazinone via the cyclization of a suitable γ-keto acid with hydrazine, a common method for pyridazinone synthesis.[8]

-

Purify the product by recrystallization to obtain a high-purity sample for analysis.

-

-

NMR Spectroscopy:

-

Dissolve approximately 10 mg of the purified compound in 0.7 mL of DMSO-d₆.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz or higher spectrometer.

-

For the ¹H NMR, integrate all signals and identify the N-H proton. Perform a D₂O exchange experiment to confirm its identity.

-

For the ¹³C NMR, identify the carbonyl carbon signal.

-

-

FT-IR Spectroscopy:

-

Prepare a KBr pellet containing approximately 1% of the sample or use an ATR-FT-IR spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Identify the characteristic stretching frequencies for C=O and N-H bonds.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in ethanol.

-

Record the absorption spectrum from 200 to 400 nm.

-

Determine the wavelength of maximum absorption (λₘₐₓ).

-

-

-

Compare the experimental data with the expected values for both the lactam and lactim tautomers.

-

Correlate these findings with the results from DFT calculations on the relative stability of the tautomers.

-

Summary of Expected Spectroscopic Data

The following table summarizes the expected key spectroscopic data that would confirm the predominance of the lactam form of 6-methyl-3(2H)-pyridazinone.

| Technique | Parameter | Expected Value for Lactam Form | Interpretation |

| ¹H NMR | N-H Proton | Broad singlet, ~12-13 ppm (in DMSO-d₆) | Presence of the N-H bond in the lactam ring. |

| ¹³C NMR | C=O Carbon | ~160-170 ppm | Confirms the presence of the carbonyl group. |

| FT-IR | C=O Stretch | Strong band at ~1670 cm⁻¹ | Characteristic of a cyclic amide (lactam). |

| FT-IR | N-H Stretch | Broad band at ~3300-3400 cm⁻¹ | Indicates the N-H bond. |

Implications for Drug Development

The structural insights gained from this analysis are crucial for drug development professionals. The predominance of the lactam tautomer of 6-methyl-3(2H)-pyridazinone defines its hydrogen bonding capacity, acting as a hydrogen bond donor via the N-H group and a hydrogen bond acceptor at the carbonyl oxygen. This specific arrangement is key to its interactions with biological macromolecules, such as enzymes and receptors. Any modification to the pyridazinone scaffold must consider its effect on the tautomeric equilibrium to maintain or enhance biological activity. Furthermore, understanding the tautomeric form is essential for predicting physicochemical properties like solubility, lipophilicity, and metabolic stability.

Conclusion

The structural analysis of 6-methyl-3(2H)-pyridazinone, through a combination of advanced spectroscopic techniques and computational modeling, unequivocally demonstrates the predominance of the lactam (keto) tautomer in both solid and solution phases. This comprehensive understanding of its tautomeric behavior is fundamental for the rational design and development of novel pyridazinone-based therapeutic agents. The methodologies and insights presented in this guide provide a robust framework for the structural characterization of this important class of heterocyclic compounds.

References

- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: The Strategic Importance of Pyridazinone Hydrobromide Salts in Drug Development

An In-Depth Technical Guide to the Physicochemical Properties of Pyridazinone Hydrobromide Salts for Pharmaceutical Research

The pyridazinone ring system is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities. Derivatives of this core structure have shown significant promise as therapeutic agents targeting a wide array of diseases, including cancer, cardiovascular disorders, and inflammatory conditions.[1][2][3] The pyridazinone scaffold's utility lies in its capacity for structural modification, allowing chemists to fine-tune its interaction with various biological targets.[4]

However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor aqueous solubility, low dissolution rates, and physical or chemical instability can severely limit a compound's bioavailability and shelf-life. To overcome these hurdles, drug developers frequently employ salt formation, a robust strategy to modify the properties of an active pharmaceutical ingredient (API).[5][6]

For weakly basic pyridazinone derivatives, forming a hydrobromide (HBr) salt is a common and effective approach. The addition of hydrobromic acid protonates a basic nitrogen center in the pyridazinone structure, creating an ionic salt form that often exhibits dramatically improved solubility and dissolution characteristics compared to the neutral free base.[7] This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the critical physicochemical properties of pyridazinone hydrobromide salts. It details not just the standard experimental protocols for their characterization but also the underlying scientific rationale, empowering researchers to make informed decisions in the drug development process.

Part 1: Synthesis and Rationale for Hydrobromide Salt Formation

The initial step in characterizing a salt is its synthesis. The choice to form a hydrobromide salt is a deliberate one, aimed at modulating the API's properties for optimal performance. The parent pyridazinone molecules are typically synthesized through multi-step organic reactions, often involving the cyclization of ketoacids or ketoesters with hydrazine hydrate.[8][9][10]

Causality Behind Salt Selection: A pyridazinone derivative containing a basic functional group (such as an amine or a sufficiently basic nitrogen within the heterocyclic system) will have a corresponding pKa. According to the pKa rule, to form a stable salt, the pKa difference between the basic drug and the acid used should be greater than 3.[6] Hydrobromic acid is a strong acid, ensuring complete protonation of most basic pyridazinone derivatives, which is crucial for achieving a stable, crystalline salt with enhanced aqueous solubility.

Experimental Protocol: Synthesis of a Pyridazinone Hydrobromide Salt

This protocol describes a general method for the preparation of a pyridazinone HBr salt from its corresponding free base.

-

Dissolution of the Free Base: Dissolve the synthesized pyridazinone free base (1.0 equivalent) in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate) with gentle warming if necessary to achieve complete dissolution. The choice of solvent is critical as it will influence the crystallization process.

-

Acid Addition: Slowly add a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., HBr in acetic acid or an aqueous solution) dropwise to the stirred solution of the free base. Typically, a slight molar excess (e.g., 1.05 equivalents) of HBr is used to ensure complete salt formation.

-

Crystallization/Precipitation: The hydrobromide salt will often precipitate upon addition of the acid or during subsequent cooling of the reaction mixture. The process can be encouraged by cooling the mixture in an ice bath or by adding an anti-solvent (a solvent in which the salt is poorly soluble, like diethyl ether or heptane).

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the isolated salt cake with a small amount of cold anti-solvent to remove any unreacted starting materials or residual acid.

-

Drying: Dry the final product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Diagram: General Workflow for Pyridazinone HBr Salt Synthesis```dot

Caption: Equilibrium solubility determination.

Data Presentation: Comparative Solubility

The data below illustrates a hypothetical but realistic improvement in solubility upon salt formation.

| Compound | Medium (pH) | Solubility at 25 °C (mg/mL) |

| Pyridazinone Free Base | Water (~) | < 0.01 |

| Pyridazinone Free Base | 0.1 N HCl (1.2) | 0.5 |

| Pyridazinone HBr Salt | Water (~) | 15.2 |

| Pyridazinone HBr Salt | 0.1 N HCl (1.2) | 18.5 |

Part 3: Solid-State Characterization and Polymorphism

The solid-state form of an API dictates its physical properties. A single compound can exist in multiple crystalline forms, known as polymorphs, which have different internal crystal lattice arrangements. [11][12]Polymorphs can exhibit different solubilities, stabilities, and mechanical properties. Therefore, comprehensive solid-state characterization is a non-negotiable step in drug development.

Causality Behind the Experiments: The goal is to identify the most stable crystalline form and to understand the conditions under which other, potentially less desirable, forms might appear. This is a self-validating system: PXRD provides the unique fingerprint of a crystal form, DSC and TGA reveal its thermal behavior and stability, and spectroscopy confirms its chemical identity.

Key Experimental Techniques

-

Powder X-ray Diffraction (PXRD): This is the primary tool for identifying crystalline phases. Each crystalline solid produces a unique diffraction pattern, acting as its "fingerprint." It is used to screen for polymorphs and to check for phase purity.

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect solid-state phase transitions. A sharp melting endotherm is indicative of a pure crystalline substance.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for identifying the presence of bound water (hydrates) or residual solvent (solvates) and for assessing thermal decomposition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the chemical bonding and functional groups within the molecule. Different polymorphs can show subtle but distinct differences in their IR spectra due to variations in hydrogen bonding and molecular conformation in the crystal lattice.

Diagram: Solid-State Characterization Workflow

Caption: Integrated solid-state analysis.

Part 4: Hygroscopicity and Stability

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. [13][14]For pharmaceutical salts, this is a critical stability-indicating parameter. Excessive moisture uptake can lead to physical changes like deliquescence (dissolving in absorbed water), caking, and altered flow properties, which complicate manufacturing. [15]Chemically, the presence of water can accelerate degradation reactions such as hydrolysis. While forming a salt can improve solubility, it can sometimes increase hygroscopicity, presenting a trade-off that must be carefully managed. [16]

Experimental Protocol: Hygroscopicity Assessment (Static Method)

This method provides a straightforward way to classify the hygroscopicity of a material.

-

Sample Preparation: Accurately weigh a small amount of the pyridazinone hydrobromide salt into tared sample containers that allow for air exposure (e.g., watch glasses).

-

Environmental Chambers: Prepare a series of sealed desiccators or environmental chambers, each containing a saturated solution of a different salt to maintain a specific relative humidity (RH) at a constant temperature (e.g., 25 °C). For example, saturated NaCl solution provides ~75% RH.

-

Exposure: Place the samples into the chambers for a defined period (e.g., 7 days) or until the weight of the sample remains constant.

-

Weight Measurement: After exposure, re-weigh the samples and calculate the percentage of weight gain due to moisture sorption.

-

Classification: Classify the material based on the weight gain at a specified high RH (e.g., 80% RH) according to pharmacopeial standards.

Data Presentation: Hygroscopicity Classification

| Classification | Weight Gain (after 24h at 80% RH, 25°C) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Diagram: Hygroscopicity-Based Development Decisions

Caption: Decision workflow for hygroscopic salts.

Conclusion

The successful development of a pyridazinone-based therapeutic agent hinges on a thorough understanding and optimization of its physicochemical properties. The formation of a hydrobromide salt is a powerful tool for enhancing the solubility and dissolution rate of a weakly basic parent molecule. However, this strategic choice necessitates a rigorous and integrated characterization program. By systematically evaluating solubility, solid-state properties, hygroscopicity, and stability using the validated protocols outlined in this guide, researchers can build a comprehensive data package. This knowledge is paramount for selecting the optimal solid form, designing a robust formulation, and ultimately ensuring the delivery of a safe, stable, and effective drug product to patients.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. miragenews.com [miragenews.com]

- 5. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 6. mdpi.com [mdpi.com]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Polymorphism in Ionic Cocrystals Comprising Lithium Salts and l-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. pharmainfo.in [pharmainfo.in]

- 15. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pyridazin-3(2H)-one Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural features and synthetic accessibility have established it as a "wonder nucleus," leading to the development of a diverse array of therapeutic agents.[1][3] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of substituted pyridazin-3(2H)-one derivatives, offering field-proven insights for professionals in drug discovery and development.

Synthetic Pathways to Pyridazin-3(2H)-one Derivatives

The versatility of the pyridazin-3(2H)-one core stems from its straightforward and adaptable synthesis. The most prevalent method involves the condensation of γ-keto acids with hydrazine hydrate or its derivatives, yielding 6-substituted 4,5-dihydropyridazin-3(2H)-ones.[4] This foundational reaction allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Further functionalization can be achieved through various chemical transformations, including nucleophilic substitution, N-alkylation, and reactions at the C4, C5, and C6 positions of the pyridazinone ring.[5][6][7] These synthetic strategies provide a robust platform for generating extensive libraries of novel compounds for biological screening.

General Experimental Protocol: Synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones

A common laboratory-scale synthesis is outlined below:

-

Reaction Setup: To a solution of the appropriate γ-keto acid in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

-

Reflux: Heat the reaction mixture to reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: Wash the collected solid with a cold solvent and recrystallize from a suitable solvent system to obtain the purified 6-substituted-4,5-dihydropyridazin-3(2H)-one derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8][9]

A Spectrum of Biological Activities

The pyridazin-3(2H)-one scaffold is associated with a broad range of pharmacological activities, making it a fertile ground for drug discovery programs targeting numerous diseases.[3][10][11]

Cardiovascular Effects: Vasodilators and Antihypertensive Agents

Substituted pyridazin-3(2H)-ones have demonstrated significant potential in the management of cardiovascular diseases, particularly hypertension.[12][13] Their antihypertensive effects are often attributed to their vasodilatory properties, which can be achieved through several mechanisms of action.[12][14]

-

Direct Vasodilation: Some derivatives act directly on the vascular smooth muscle, leading to relaxation and a decrease in blood pressure.[12][14]

-

Renin-Angiotensin-Aldosterone System (RAAS) Antagonism: Certain pyridazinones function as angiotensin-converting enzyme (ACE) inhibitors, a key target in hypertension therapy.[8][12] For instance, molecular docking studies have identified pyridazinone compounds with promising ACE inhibitory activity.[8]

-

Phosphodiesterase (PDE) Inhibition: Inhibition of phosphodiesterases, particularly PDE3, can lead to increased intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and cardiotonic effects.[12]

Workflow for Vasorelaxant Activity Screening

Caption: Workflow for in vitro vasorelaxant activity screening.

Anticancer Activity: A Multi-Targeted Approach

The pyridazin-3(2H)-one scaffold has emerged as a valuable framework for the development of novel anticancer agents.[12][13][15] These compounds exert their antiproliferative effects by targeting various key players in cancer cell signaling and proliferation.

-

Kinase Inhibition: Many pyridazinone derivatives have been designed as inhibitors of various protein kinases that are crucial for cancer cell growth and survival. These include:

-

B-Raf Inhibitors: B-Raf is a serine-threonine kinase that is frequently mutated in cancer.[12]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: FGFRs are involved in angiogenesis and cell proliferation.[12]

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor signaling pathway.[12]

-

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for the synthesis of nucleotides, and its inhibition disrupts DNA replication in rapidly dividing cancer cells.[12]

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in treating cancers with deficiencies in DNA repair mechanisms.[12]

-

Tubulin Polymerization Inhibition: Some pyridazinone derivatives interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[12]

Signaling Pathway Inhibition by Pyridazinone Derivatives

Caption: Inhibition of the B-RAF signaling pathway by pyridazinone derivatives.

| Compound Class | Target | Anticancer Activity | Reference |

| Triazolo-pyridazinones | Urokinase | Active against MCF-7, HepG2, A549, and HCT116 cell lines | [16][17] |

| Quinoline-substituted pyridazinones | Tubulin Polymerization | Cytotoxic against various cancer cell lines | [12] |

| Pyrazolo[3,4-d]pyridazinones | FGFR | Potent covalent inhibitors of FGFR | [12] |

| Chlorinated Pyridazin-3(2H)-ones | Not specified | Inhibition of tumor growth in vivo | [15] |

Anti-inflammatory Properties

Pyridazinone derivatives have shown significant promise as anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][18][19]

-

Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of COX-2, an enzyme involved in the inflammatory cascade, is a key mechanism for many anti-inflammatory pyridazinones.[10][20] This selectivity helps to spare the gastroprotective COX-1 enzyme.

-

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 inhibitors raise intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[21]

Antimicrobial Activity

The pyridazinone scaffold has also been explored for its potential in combating microbial infections.[9][22][23]

-

Antibacterial Activity: Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[24]

-

Antifungal and Antimycobacterial Activity: Some compounds have shown efficacy against fungal pathogens and Mycobacterium tuberculosis.[9][22]

Conclusion and Future Directions

The substituted pyridazin-3(2H)-one scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic tractability and broad spectrum of biological activities, including cardiovascular, anticancer, anti-inflammatory, and antimicrobial effects, underscore its therapeutic potential.[1][2][25][26] Future research should continue to focus on the design and synthesis of novel derivatives with enhanced potency and selectivity. A deeper understanding of the structure-activity relationships and mechanisms of action will be crucial for optimizing these compounds into next-generation therapeutics.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. miragenews.com [miragenews.com]

- 3. sarpublication.com [sarpublication.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 9. "Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(" by DENİZ S. DOĞRUER, TİJEN ÖNKOL et al. [journals.tubitak.gov.tr]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. scispace.com [scispace.com]

- 12. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Pyridazine derivatives. XI: Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholarena.com [scholarena.com]

- 16. benthamscience.com [benthamscience.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 21. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 23. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico Docking Studies of 6-Methylpyridazin-3(2H)-one with Target Proteins

Abstract

This guide provides a comprehensive, technically-focused walkthrough for conducting in silico molecular docking studies on 6-Methylpyridazin-3(2H)-one. Pyridazinone derivatives are a significant class of heterocyclic compounds, recognized for their broad spectrum of biological activities and as "privileged structures" in medicinal chemistry.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind methodological choices. We will navigate the entire workflow, from the foundational principles and target selection to the intricacies of ligand and protein preparation, the docking simulation itself, and the critical analysis and validation of the results. The ultimate goal is to equip the reader with the expertise to design and execute robust, reliable, and meaningful in silico docking experiments.

Introduction: The Scientific Case for 6-Methylpyridazin-3(2H)-one

The pyridazinone core is a versatile scaffold that has been extensively explored in medicinal chemistry due to its wide range of pharmacological properties.[1][3] Derivatives have demonstrated efficacy as anticancer, anti-inflammatory, analgesic, cardiovascular, and antimicrobial agents, among others.[1][3][4][5][6] 6-Methylpyridazin-3(2H)-one, a specific derivative of this class, serves as a valuable starting point for the design of novel therapeutics.[7][8][9][10]

In silico molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[11][12] This method is instrumental in modern drug discovery for several reasons:

-

Target Identification: It helps in elucidating the potential molecular targets of a compound.

-

Hit Identification: It allows for the rapid screening of large virtual libraries of compounds against a protein target to identify potential "hits."[13]

-

Lead Optimization: It provides insights into the molecular interactions driving binding affinity, guiding the rational design of more potent and selective analogs.[12]

-

Mechanism of Action: It helps to form hypotheses about how a compound exerts its biological effect at the atomic level.[11]

This guide will use 6-Methylpyridazin-3(2H)-one as the focal ligand to illustrate a best-practice workflow for molecular docking, providing a framework applicable to other small molecules.

The In Silico Docking Workflow: A Conceptual Overview

A successful docking study is more than just running a piece of software; it is a multi-stage process where each step is critical for the integrity of the final results. The workflow is a logical sequence designed to prepare the molecular structures, perform the simulation, and rigorously analyze the output.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. benchchem.com [benchchem.com]

- 3. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 5. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. miragenews.com [miragenews.com]

- 7. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. chem-casts.com [chem-casts.com]

- 10. 6-Methylpyridazin-3(2H)-one | 13327-27-0 [chemicalbook.com]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnrjournal.com [pnrjournal.com]

- 13. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridazinone Scaffold: A Privileged Core for Novel Therapeutics—An In-Depth Technical Guide

Introduction: The Versatility of the Pyridazinone Heterocycle

In the landscape of medicinal chemistry, the pyridazinone core has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1][2][3] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms and a carbonyl group, offers a unique combination of structural features that facilitate interactions with various enzymes and receptors.[4][5] Its synthetic tractability allows for extensive functionalization at multiple positions, enabling chemists to fine-tune the physicochemical properties and biological activity of the resulting derivatives.[3][6][7]

This in-depth technical guide will explore the key therapeutic targets of the pyridazinone chemical class, delving into the mechanisms of action, showcasing prominent examples of pyridazinone-based compounds, and providing practical insights into the experimental methodologies used for their discovery and characterization. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.

I. Targeting Phosphodiesterases (PDEs): Modulating Cyclic Nucleotide Signaling

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8][9] Inhibition of specific PDE isoenzymes can lead to a variety of therapeutic effects, including vasodilation, anti-inflammatory responses, and bronchodilation.[1][8] The pyridazinone scaffold has proven to be a fertile ground for the development of potent and selective PDE inhibitors.

Mechanism of Action: Preventing cAMP and cGMP Degradation

Pyridazinone-based PDE inhibitors act by competitively binding to the active site of the enzyme, preventing the breakdown of cAMP and cGMP.[8] The accumulation of these cyclic nucleotides activates downstream protein kinases, such as protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various target proteins, leading to a cellular response.[1] For instance, increased cAMP levels in smooth muscle cells lead to relaxation and vasodilation.[1]

Key Pyridazinone-Based PDE Inhibitors

Several pyridazinone derivatives have been developed as inhibitors of different PDE isoenzymes:

-

Bemoradan (RWJ-22867): A potent positive inotropic agent that inhibits cardiac phosphodiesterase III (PDE3), it has undergone phase II clinical trials for cardiovascular applications.[1]

-

Pyrazolo[3,4-d]pyridazinones: A series of these fused pyridazinone derivatives have shown potent and selective inhibitory activity against PDE5.[1] For example, one such derivative exhibited an IC50 of 34 nM for PDE5.[1]

-

Indole-bearing Pyridazinones: Recent studies have focused on developing pyridazinone derivatives with an indole moiety as selective PDE4B inhibitors for their anti-inflammatory potential.[10] One compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, showed promising activity with 64% inhibition of PDE4B at 20 μM.[10]

Data Presentation: PDE Inhibitory Activity

| Compound Class | Target PDE | IC50 / % Inhibition | Therapeutic Area | Reference |

| Pyrazolo[3,4-d]pyridazinones | PDE5 | 34 nM | Vasodilation | [1] |

| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones | PDE5 | 81 nM | Vasodilation | [1] |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | 64% at 20 µM | Anti-inflammatory | [10] |

Experimental Protocol: In Vitro PDE Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of pyridazinone compounds against a specific PDE isoenzyme.

1. Reagents and Materials:

- Purified recombinant human PDE enzyme (e.g., PDE4B, PDE5A)

- Substrate: cAMP or cGMP

- Test pyridazinone compounds dissolved in DMSO

- Assay buffer (e.g., Tris-HCl with MgCl2)

- Snake venom nucleotidase

- Phosphate detection reagent (e.g., Malachite Green)

- 96-well microplate

- Plate reader

2. Assay Procedure:

- Prepare serial dilutions of the test pyridazinone compounds in the assay buffer.

- Add a fixed amount of the purified PDE enzyme to each well of the microplate.

- Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

- Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP) to each well.

- Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

- Stop the reaction by adding snake venom nucleotidase, which converts the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.

- Add the phosphate detection reagent to each well and incubate to allow for color development.

- Measure the absorbance at the appropriate wavelength using a plate reader.

- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a purified recombinant enzyme ensures that the observed inhibition is specific to the target PDE. The two-step enzymatic reaction (PDE followed by nucleotidase) allows for the sensitive detection of phosphate, which is a direct product of the PDE reaction.

Visualization: PDE Inhibition Pathway

Caption: Pyridazinone inhibition of PDE prevents cAMP/cGMP breakdown.

II. Targeting Cyclooxygenases (COX): A Focus on Selective COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[11] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.[12] Pyridazinone derivatives have emerged as a promising class of selective COX-2 inhibitors, offering the potential for effective anti-inflammatory and analgesic activity with a reduced risk of gastrointestinal side effects.[13][14][15]

Mechanism of Action: Blocking Prostaglandin Synthesis

Pyridazinone-based COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins.[13] The selectivity for COX-2 over COX-1 is a critical aspect of their design, as this minimizes the disruption of the protective functions of COX-1 in the gastrointestinal tract and kidneys.[12]

Prominent Pyridazinone-Based COX-2 Inhibitors

-

ABT-963: This compound is a potent and selective COX-2 inhibitor with a selectivity ratio of 276 (COX-2/COX-1).[13] It has demonstrated high oral anti-inflammatory potency and gastric safety in animal models.[13]

-

Diaryl Pyridazinones: Several series of vicinally disubstituted pyridazinones have been synthesized and shown to be potent and selective COX-2 inhibitors.[13] For example, A-241611 exhibited dose-dependent activity in inhibiting prostaglandin production and inflammation.[13]

Data Presentation: COX-2 Inhibitory Activity and Selectivity

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| ABT-963 | - | - | 276 | [13] |

| Celecoxib | - | - | 14 | [13] |

| Rofecoxib | - | - | 6 | [13] |

| Compound 9a | - | 0.0155 | >100 | [15] |

| Compound 9b | - | 0.0175 | >100 | [15] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity and selectivity of pyridazinone compounds against COX-1 and COX-2.

1. Reagents and Materials:

- Purified human recombinant COX-1 and COX-2 enzymes

- Arachidonic acid (substrate)

- Test pyridazinone compounds dissolved in DMSO

- Assay buffer (e.g., Tris-HCl)

- Cofactors (e.g., hematin, glutathione)

- EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

- 96-well microplate

2. Assay Procedure:

- Prepare separate reaction mixtures for COX-1 and COX-2 in the assay buffer containing the necessary cofactors.

- Add the purified COX-1 or COX-2 enzyme to the respective wells of the microplate.

- Add serial dilutions of the test pyridazinone compounds to the wells and pre-incubate.

- Initiate the reaction by adding arachidonic acid.

- Incubate the plate at 37°C for a specified time.

- Stop the reaction by adding a stopping solution (e.g., a strong acid).

- Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

- Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2.

- Determine the IC50 values and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Causality Behind Experimental Choices: The use of purified recombinant enzymes allows for the direct assessment of inhibition on each isoform. Quantifying the product (PGE2) provides a direct measure of enzyme activity. The EIA kit offers a highly sensitive and specific method for PGE2 detection.

Visualization: COX Inhibition and the Inflammatory Cascade

Caption: Selective inhibition of COX-2 by pyridazinones.

III. Targeting Protein Kinases: A New Frontier in Cancer and Immunology

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders.[16] The pyridazinone scaffold has been successfully employed to develop inhibitors of various protein kinases, demonstrating its potential in targeted therapies.[17][18][19]

Mechanism of Action: ATP-Competitive Inhibition

Most pyridazinone-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrate.[16] This blocks the downstream signaling cascade that promotes cell proliferation, survival, and inflammation.

Key Pyridazinone-Based Kinase Inhibitors

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: Pyrazolo[3,4-d]pyridazinone derivatives have been identified as potent and orally active irreversible BTK inhibitors.[20][21] One such compound showed high potency against the BTK enzyme (IC50 = 2.1 nM) and demonstrated significant efficacy in a mouse model of collagen-induced arthritis.[1][21]

-

c-Met Inhibitors: The 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone family has yielded potent and selective ATP-competitive inhibitors of c-Met tyrosine kinase, a key driver of tumorigenesis and metastasis.[16]

-

FER Tyrosine Kinase Inhibitors: Pyrido-pyridazinone derivatives have been discovered as potent inhibitors of FER kinase, which is implicated in cell migration and metastasis in breast cancer.[17]

-

C-terminal Src Kinase (CSK) Inhibitors: Pyridazinone and pyrazolopyridine derivatives have been developed as inhibitors of CSK, a negative regulator of T-cell activation, with potential applications in immuno-oncology.[18]

Data Presentation: Kinase Inhibitory Activity

| Compound Class | Target Kinase | IC50 (nM) | Therapeutic Area | Reference |

| Pyrazolo[3,4-d]pyridazinone | BTK | 2.1 | Rheumatoid Arthritis | [1][21] |

| 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone | c-Met | Potent | Cancer | [16] |

| Pyrido-pyridazinone | FER | Potent | Cancer | [17] |

| Pyridazinone/Pyrazolopyridine | CSK | Potent | Immuno-oncology | [18] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring kinase inhibition.

1. Reagents and Materials:

- Purified recombinant kinase

- Fluorescently labeled substrate peptide

- Europium-labeled anti-phospho-substrate antibody

- ATP

- Test pyridazinone compounds dissolved in DMSO

- Assay buffer

- 384-well microplate

- TR-FRET enabled plate reader

2. Assay Procedure:

- Add the kinase, fluorescently labeled substrate peptide, and serial dilutions of the test pyridazinone compounds to the wells of the microplate.

- Initiate the kinase reaction by adding ATP.

- Incubate the plate at room temperature for a specified time.

- Stop the reaction by adding a solution containing the europium-labeled anti-phospho-substrate antibody and EDTA.

- Incubate to allow for antibody binding to the phosphorylated substrate.

- Read the plate on a TR-FRET enabled reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).

- Calculate the TR-FRET ratio and determine the percentage of inhibition and IC50 values.

Causality Behind Experimental Choices: The TR-FRET assay is a homogenous, high-throughput method that directly measures the phosphorylation of the substrate. The use of a specific antibody ensures that only the phosphorylated product is detected, leading to high sensitivity and specificity.

Visualization: Kinase Inhibition Signaling Pathway

Caption: Pyridazinone-mediated inhibition of protein kinase activity.

IV. Emerging and Other Therapeutic Targets

The versatility of the pyridazinone scaffold extends beyond the major target classes discussed above. Research has uncovered a range of other biological activities, highlighting the broad therapeutic potential of this chemical class.[1][4]

-

Antiplatelet Aggregation: Certain pyridazinone derivatives have shown the ability to inhibit platelet aggregation, suggesting their potential as antithrombotic agents.[1][2]

-

Anticancer (Non-kinase targets): Some pyridazinone compounds have demonstrated anticancer activity through mechanisms other than kinase inhibition, such as DNA binding and inhibition of enzymes like dihydrofolate reductase (DHFR).[1][22]

-

Vasodilators: Beyond PDE inhibition, some pyridazinone derivatives act as direct-acting vasodilators or as antagonists of the renin-angiotensin-aldosterone system.[1]

-

Antimicrobial and Antiviral Activity: The pyridazinone nucleus is also found in compounds with antimicrobial and antiviral properties.[1][4]

Conclusion and Future Perspectives

The pyridazinone chemical class represents a highly versatile and privileged scaffold in modern drug discovery. Its ability to interact with a wide array of therapeutic targets, including phosphodiesterases, cyclooxygenases, and various protein kinases, has led to the development of numerous compounds with potent and selective biological activities. The ongoing exploration of this scaffold continues to unveil new therapeutic opportunities in cardiovascular disease, inflammation, oncology, and beyond.

Future research will likely focus on the design of next-generation pyridazinone derivatives with improved pharmacokinetic properties, enhanced target selectivity, and novel mechanisms of action. The application of advanced computational methods, such as structure-based drug design and machine learning, will undoubtedly accelerate the discovery and optimization of new pyridazinone-based drug candidates. As our understanding of the complex signaling pathways underlying various diseases deepens, the pyridazinone scaffold is poised to remain a cornerstone of medicinal chemistry efforts to develop innovative and effective therapies.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. sarpublication.com [sarpublication.com]

- 5. [PDF] Pyridazinone: an important element of pharmacophore possessing broad spectrum of activity | Semantic Scholar [semanticscholar.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. miragenews.com [miragenews.com]

- 8. jaoc.samipubco.com [jaoc.samipubco.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 13. longdom.org [longdom.org]

- 14. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Methodological & Application

One-Pot Synthesis of 6-Substituted 3(2H)-Pyridazinones: A Detailed Guide for Researchers

Introduction: The Enduring Significance of the Pyridazinone Scaffold in Drug Discovery

The 3(2H)-pyridazinone ring system is a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active molecules.[1][2][3][4][5][6][7][8] Its inherent structural features, including the presence of two adjacent nitrogen atoms and a lactam functionality, provide a unique combination of hydrogen bonding capabilities, dipolar character, and conformational rigidity. This has made it a cornerstone for the development of therapeutics targeting a wide range of diseases.

Historically, pyridazinone derivatives have been extensively investigated for their cardiovascular effects, leading to the development of important drugs.[3][5] More recently, the versatility of this heterocyclic core has been demonstrated in the discovery of potent agents with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][9][10] The continued interest in this scaffold underscores the need for efficient and versatile synthetic methodologies to access novel analogs for drug discovery programs. This application note provides a detailed guide to two robust and reliable one-pot protocols for the synthesis of 6-substituted 3(2H)-pyridazinones, designed for researchers, scientists, and drug development professionals.

Strategic Approaches to Pyridazinone Synthesis: A One-Pot Paradigm

Traditional multi-step syntheses of pyridazinones often involve the isolation of intermediates, leading to increased reaction times, reduced overall yields, and greater consumption of solvents and reagents. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer a more streamlined and efficient alternative. This guide will focus on two such elegant and widely applicable one-pot strategies.

The first protocol is a classical yet highly effective method based on the reaction of a ketone with glyoxylic acid and hydrazine. The second is a modern three-component reaction that allows for the rapid assembly of more complex pyridazinones.

Protocol 1: One-Pot Synthesis from Ketones, Glyoxylic Acid, and Hydrazine

This method, pioneered by Coates and McKillop, provides a straightforward route to a variety of 6-substituted 3(2H)-pyridazinones, particularly those bearing aryl or alkyl substituents at the 6-position.[11] The reaction proceeds through the in-situ formation of a γ-keto acid intermediate, which then undergoes cyclocondensation with hydrazine.

Reaction Workflow

Caption: Workflow for the one-pot synthesis of 6-substituted 3(2H)-pyridazinones from ketones.

Mechanistic Insights

The elegance of this one-pot procedure lies in the seamless transition from the initial aldol-type condensation to the final cyclization.

Caption: Generalized mechanism for the formation of 3(2H)-pyridazinones from γ-keto acids and hydrazine.

The reaction is initiated by the enolization of the ketone, which then attacks the aldehyde of glyoxylic acid. Subsequent dehydration leads to the formation of the crucial γ-keto acid intermediate. The addition of hydrazine results in the formation of a hydrazone at the ketone carbonyl. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid, leading to a cyclic intermediate which then dehydrates to afford the final 3(2H)-pyridazinone product.

Detailed Experimental Protocol: Synthesis of 6-phenyl-3(2H)-pyridazinone

Materials:

-

Acetophenone

-

Glyoxylic acid monohydrate

-

Hydrazine hydrate (55-64% solution in water)

-

Ammonium hydroxide (28-30% solution)

-

Water (deionized)

-

Ethanol

-

Hydrochloric acid (concentrated)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Formation of the γ-Keto Acid Intermediate: In a round-bottom flask, combine acetophenone (e.g., 3.6 g, 30 mmol) and glyoxylic acid monohydrate (e.g., 0.92 g, 10 mmol). Add water (e.g., 10 mL) and heat the mixture to reflux with vigorous stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cyclization with Hydrazine: After cooling the reaction mixture to room temperature, carefully add ammonium hydroxide solution until the mixture is basic (pH ~8-9). Then, add hydrazine hydrate (e.g., 1.5 mL, ~30 mmol) to the flask.

-